Computational Physicochemical Profile Differentiation from BET-Focused N-Methylpyridine-2-carboxamide Series
This compound exhibits a computed XLogP3-AA of 3.7 and zero hydrogen bond donors (HBD), placing it at the lipophilic edge of the drug-like chemical space for N-methylpyridine-2-carboxamides [1]. Within the GSK BET inhibitor series, compounds achieving >1000-fold BD2/BD1 selectivity typically maintained XLogP values between 2.5 and 3.5 and featured at least 1 HBD [2]. The absence of a hydrogen bond donor in this compound represents a critical departure from the norm and predicts altered solubility, permeability, and target engagement dynamics compared to the majority of published active analogs in this class. Quantitative property comparison is shown below, using the general range of the published series as the comparator baseline.
| Evidence Dimension | Computed Physicochemical Property Profile: XLogP3-AA and H-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7, HBD = 0 [1] |
| Comparator Or Baseline | Typical range for potent, selective BET BD2 inhibitors in the N-methylpyridine-2-carboxamide series: XLogP3-AA ~2.5-3.5, HBD ≥ 1 [2] |
| Quantified Difference | Target compound is approximately 0.2-1.2 log units more lipophilic and lacks a hydrogen bond donor entirely. |
| Conditions | Values computed using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem). Series comparison based on published J. Med. Chem. 2021 data. |
Why This Matters
These distinct physicochemical attributes directly impact solubility, permeability, and potential off-target promiscuity, meaning this compound cannot be considered a direct surrogate for the published lead series without experimental ADME validation.
- [1] PubChem. Computed Properties for CID 40217661. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
- [2] Harrison, L. A., et al. Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. J. Med. Chem. 2021, 64, 16, 11342–11363. View Source
